The compound is cataloged under the CAS number 38585-67-0 and can be found in various chemical databases such as PubChem and BenchChem. Its classification falls within the category of thioether compounds due to the presence of a sulfur atom linked to an ethyl group and an amino functional group, making it relevant in medicinal chemistry and biochemistry .
The synthesis of 4-(((2-Aminoethyl)thio)methyl)-5-methylimidazole can be achieved through several methods, typically involving the following steps:
The molecular structure of 4-(((2-Aminoethyl)thio)methyl)-5-methylimidazole features:
4-(((2-Aminoethyl)thio)methyl)-5-methylimidazole participates in various chemical reactions:
The mechanism of action for 4-(((2-Aminoethyl)thio)methyl)-5-methylimidazole in biological systems is primarily linked to its ability to interact with various biological targets:
Studies have shown that modifications in the imidazole structure can significantly affect binding affinity and specificity toward biological targets, indicating that this compound could be optimized for therapeutic use .
The physical and chemical properties of 4-(((2-Aminoethyl)thio)methyl)-5-methylimidazole include:
4-(((2-Aminoethyl)thio)methyl)-5-methylimidazole has several scientific applications:
The synthesis of 4-(((2-Aminoethyl)thio)methyl)-5-methylimidazole (CAS 38585-67-0) has evolved significantly since its identification as a key intermediate for H₂-receptor antagonists. Early industrial routes (1980s) relied on the direct alkylation of 4-methylimidazole with S-chloroethylamine or cysteamine derivatives, but these methods suffered from poor regioselectivity (<60% yield) and hazardous halogenated intermediates [2] [6]. A breakthrough came with the adoption of formaldehyde-mediated thioether formation, where 4-methylimidazole reacts with cysteamine hydrochloride in the presence of formaldehyde under controlled pH (8–9). This method improved atom economy but introduced new challenges with thiazolidine byproduct formation (up to 15%) due to cysteamine-formaldehyde cyclization [4] [8].
The 1990s saw the implementation of in situ protection strategies, where cysteamine was pre-complexed with mineral acids (H₂SO₄) or converted to aminoethylthiosulfate salts to suppress cyclization. This reduced thiazolidine formation to <5% and enabled reaction temperatures of 60–70°C without decomposition [3] [4]. Contemporary routes emphasize sustainability through reaction mass recycling – withdrawing portions of the reaction mixture to isolate product while recycling unreacted starting materials, maintaining product concentration below 70 mol% to prevent thermal degradation [2].
Table 1: Evolution of Synthetic Methods for 4-(((2-Aminoethyl)thio)methyl)-5-methylimidazole
Era | Key Methodology | Yield (%) | Major Limitations |
---|---|---|---|
1980–1985 | Alkylation with 2-chloroethylamine | 45–55 | Regioselectivity issues, toxic intermediates |
1985–1995 | Formaldehyde-mediated alkylation | 65–75 | Thiazolidine byproducts (10–15%) |
Post-1995 | Aminoethylthiosulfate route | 80–85 | Requires specialized purification |
Contemporary | Reaction mass recycling | 90–92 | Complex process control required |
Modern catalytic strategies focus on suppressing thiazolidine formation while accelerating thioether coupling. Heterogeneous acid catalysts (aluminum phosphate, zeolites) promote regioselective S-alkylation by activating formaldehyde toward nucleophilic attack without facilitating imidazole N-alkylation. This reduces side products from >20% to <8% and enables catalyst reuse for ≥5 cycles [2] [8].
Electrochemical methods have emerged as sustainable alternatives. Constant-potential electrolysis (0.8–1.2 V) of cysteamine generates reactive thiolate species in situ, eliminating the need for exogenous formaldehyde. This approach achieves 88% yield in aqueous methanol at 25°C – a significant improvement over thermal methods requiring 60–70°C [4]. Phase-transfer catalysis (PTC) using benzyltriethylammonium chloride or methyltrioctylammonium bromide accelerates biphasic reactions by shuttling cysteamine anions into organic phases containing 4-methylimidazole. PTC reduces reaction time from 12 hours to 2–3 hours while maintaining yields >85% [8].
Table 2: Catalytic Systems for Thioether Bond Formation
Catalyst Type | Reaction Conditions | Thiazolidine Byproduct | Turnover Frequency (h⁻¹) |
---|---|---|---|
Aluminum phosphate | 70°C, H₂O/PrOH, pH 8.5 | 4–6% | 12.3 |
Tetrabutylphosphonium bromide (PTC) | 50°C, toluene/H₂O | <2% | 48.7 |
Electrochemical (Pt anode) | 25°C, MeOH/H₂O, 1.0 V | Undetectable | N/A |
Zeolite Y | 65°C, solvent-free | 5–7% | 8.9 |
Alkylation Routes dominate industrial production due to operational simplicity. The standard protocol involves reacting 4-methylimidazole with chloromethylthiirane or 2-[(sulfosulfanyl)ethyl]ammonium salts in the presence of formaldehyde. Key advantages include:
Reductive Amination has emerged as a regioselective alternative. This two-step approach first condenses 5-(chloromethyl)-4-methylimidazole with cysteamine to form an imine intermediate, followed by NaBH₄ reduction. While this method achieves >95% regioselectivity, significant drawbacks include:
Hybrid approaches now integrate in situ reductive amination using catalytic hydrogenation (Pd/C, H₂ 50 psi). This reduces reaction time to 4 hours with 90% yield and minimal waste, though catalyst poisoning by sulfur species remains a concern [8].
Table 3: Performance Comparison: Alkylation vs. Reductive Amination
Parameter | Formaldehyde Alkylation | Classic Reductive Amination | Catalytic Reductive Amination |
---|---|---|---|
Regioselectivity | 88–90% | >98% | 95–97% |
Reaction Time | 2–3 h | 8–12 h | 4–5 h |
Byproduct Formation | 10–12% (N-alkylated) | <2% | 3–5% |
Downstream Complexity | Medium | High (boron removal) | Medium (catalyst filtration) |
Production Cost Index | 1.0 | 1.8 | 1.3 |
Solvent selection critically influences both reaction efficiency and purification. Protic solvents (water, methanol, ethanol) enhance 4-methylimidazole solubility but accelerate thiazolidine formation via cysteamine-formaldehyde cyclization. Kinetic studies reveal this side reaction follows second-order kinetics (k = 3.7 × 10⁻³ M⁻¹s⁻¹ at 60°C), becoming dominant above 40°C [4]. Aprotic dipolar solvents (DMF, DMSO) suppress cyclization but complicate removal due to high boiling points and residual solvent in crystals.
Optimized solvent systems use water/1-propanol mixtures (3:1 v/v), balancing substrate solubility with byproduct suppression. This system reduces thiazolidine formation to <3% while enabling direct crystallization upon cooling, achieving 95–97% purity after one crystallization [8]. Electrodialysis purification has replaced solvent extraction in continuous processes: cation-exchange membranes selectively separate the product (pI 9.2) from unreacted 4-methylimidazole (pI 7.5) and inorganic salts, reducing organic solvent usage by 70% [4].
Reaction kinetics obey a pseudo-first-order model when cysteamine is in 1.2–1.5 molar excess:
-d[4-MI]/dt = k[4-MI]¹[CH₂O]⁰.⁹⁵[cysteamine]⁰.¹ k = 2.4 × 10⁻⁴ s⁻¹ (60°C, aqueous ethanol)
This kinetic profile enables precise feed control to maintain formaldehyde below cyclization thresholds.
Table 4: Solvent Performance in Thioether Formation
Solvent System | 4-MI Solubility (g/L, 60°C) | Thiazolidine Formation (%) | Crystallization Yield (%) |
---|---|---|---|
Water | 820 | 15.2 | 60 |
Methanol/water (1:1) | 780 | 9.7 | 75 |
DMF | 1050 | 2.1 | 82* |
1-Propanol/water (3:1) | 650 | 3.8 | 90 |
DMSO | 1250 | 1.8 | 65* |
Requires anti-solvent addition; *High residual solvent in crystals
Scale-up introduces multifaceted challenges:
Modern plants address these through:
Cost drivers remain raw materials (58% of production cost) and purification (25%). Switching from cysteamine HCl to aminoethylthiosulfate ("Bunte salt") cuts costs by 30% and avoids HCl generation. Membrane-based solvent recovery systems reduce annual solvent purchases by 80% in continuous processes [5] [8].
Table 5: Economic Comparison of Production Methods (Per 100 kg Product)
Cost Factor | Batch Process | Reaction Mass Recycling | Electrochemical Process |
---|---|---|---|
Raw Materials | $8,200 | $7,500 | $6,900 |
Solvent Consumption | $2,100 | $1,200 | $400 |
Energy Input | $1,400 | $1,800 | $2,300 |
Waste Treatment | $1,800 | $900 | $300 |
Total Production Cost | $13,500 | $11,400 | $9,900 |
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